molecular formula C14H7ClF6O2S B1596783 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride CAS No. 885950-95-8

4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride

Cat. No. B1596783
M. Wt: 388.71 g/mol
InChI Key: ASKQXUWYESLZKG-UHFFFAOYSA-N
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Description

4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride, also known as BTPB, is a type of organosulfur compound used in various scientific research applications. It is a white crystalline solid that is highly soluble in organic solvents such as ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). BTPB is used in a variety of research applications including synthesis, biochemical and physiological studies, and drug discovery.

Scientific Research Applications

Facile Synthesis and Antimicrobial Activities

A study by Al‐Azmi and Mahmoud (2020) in ACS Omega discusses the synthesis of novel derivatives starting with p-phenylenediamine and their evaluation as antimicrobial agents. This research illustrates the potential of utilizing 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl chloride or similar compounds in the development of new antimicrobial agents through chemical synthesis and characterization processes (Al‐Azmi & Mahmoud, 2020).

Novel Sulfonated Thin-film Composite Membranes

Liu et al. (2012) describe the synthesis of novel sulfonated aromatic diamine monomers used to prepare thin-film composite (TFC) nanofiltration membranes. These membranes showed improved water flux and dye rejection, highlighting the importance of such chemical compounds in enhancing the performance of filtration membranes for water treatment and dye separation (Liu et al., 2012).

Synthesis of Functional Aromatic Multisulfonyl Chlorides

Percec et al. (2001) in The Journal of Organic Chemistry detail the synthesis of functional aromatic bis(sulfonyl chlorides) and their applications as starting materials in the preparation of complex organic molecules, demonstrating the utility of such compounds in advanced organic synthesis and materials science (Percec et al., 2001).

Ionomeric Poly(phenylene) Polyelectrolytes

Fujimoto et al. (2005) present the synthesis of poly(phenylene)-based polyelectrolytes for potential use in polymer electrolyte membrane fuel cells. This work underscores the role of sulfonated compounds in creating high-performance materials for energy applications (Fujimoto et al., 2005).

Selenium-Catalyzed Oxidations

Ten Brink et al. (2001) explore the catalytic activity of diselenides, including those derived from 3,5-bis(trifluoromethyl)phenyl derivatives, in Baeyer-Villiger reactions. This study highlights the catalytic capabilities of such compounds in organic synthesis, particularly in oxidations and rearrangements (Ten Brink et al., 2001).

properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF6O2S/c15-24(22,23)12-3-1-8(2-4-12)9-5-10(13(16,17)18)7-11(6-9)14(19,20)21/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKQXUWYESLZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382271
Record name 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride

CAS RN

885950-95-8
Record name 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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